Glyoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

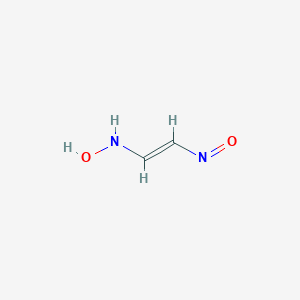

Ethanedial, dioxime, also known as glyoxal dioxime, is an organic compound with the formula C₂H₄N₂O₂. It is a derivative of glyoxal, where both aldehyde groups are converted to oxime groups. This compound is known for its chelating properties and is used in various chemical applications.

Applications De Recherche Scientifique

Analytical Chemistry

Glyoxime as a Reagent

This compound is primarily recognized for its effectiveness as a reagent in analytical chemistry. It forms stable complexes with various metal ions, which can be utilized for quantitative analysis. For instance, dimethylthis compound (DMG) is widely used to precipitate nickel and palladium from solutions, forming characteristic colored complexes that facilitate detection and quantification.

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Color of Complex | Application |

|---|---|---|

| Nickel (Ni) | Red voluminous precipitate | Detection in jewelry and skin contact tests |

| Palladium (Pd) | Yellow precipitate | Quantitative analysis in industrial processes |

Case Study: Nickel Detection

In a study focused on the detection of nickel in consumer products, DMG was employed to identify nickel release from jewelry. The results indicated that DMG could effectively detect nickel concentrations as low as 10 ppm, demonstrating its utility in regulatory compliance testing .

Coordination Chemistry

Metal Complexation Studies

This compound derivatives have been extensively studied for their coordination properties with transition metals. Research indicates that this compound ligands can stabilize various metal ions, leading to the formation of complexes that exhibit interesting chemical reactivity and thermodynamic properties.

Table 2: this compound Metal Complexes and Their Properties

| Metal Ion | This compound Derivative | Key Properties |

|---|---|---|

| Cobalt (Co) | Cobalt(III) this compound | Biochemical activity as enzyme stimulators |

| Copper (Cu) | Copper(II) this compound | Catalytic activity in organic transformations |

Case Study: Biochemical Applications

Research has shown that cobalt(III) complexes of this compound derivatives exhibit significant enzyme-stimulating properties in fungal strains. These complexes have potential applications in biocatalysis and sustainable chemistry .

Environmental Applications

Recovery of Metals

This compound complexes have been explored for their potential in environmental remediation, particularly in the recovery of valuable metals from waste streams. For example, nickel can be recovered from Ni-DMG complexes using sustainable laboratory practices.

Table 3: Metal Recovery Using this compound Complexes

| Metal Ion | Recovery Method | Efficiency (%) |

|---|---|---|

| Nickel | Precipitation from solution | Up to 95% recovery |

Case Study: Nickel Recovery

A study demonstrated the recovery of nickel from Ni-DMG complexes with an efficiency exceeding 90%. This approach not only recycles valuable metals but also reduces environmental pollution associated with metal waste .

Future Directions and Research Needs

Despite the promising applications of this compound and its derivatives, there remains a need for further research into their properties and potential uses. Areas such as:

- Sustainable Catalysis : Investigating the use of this compound complexes as catalysts in organic reactions.

- Biological Interactions : Understanding the interactions between this compound derivatives and biological systems for therapeutic applications.

- Advanced Material Development : Exploring the use of this compound-based materials in electronics and nanotechnology.

Mécanisme D'action

Target of Action

Glyoxime, also known as Ethanedial, dioxime or Glyoxaldioxime, is a type of organic compound known as an oxime. Oximes are commonly used as ligands and sequestering agents for metal ions . The primary targets of this compound are therefore likely to be metal ions in biological systems.

Mode of Action

The interaction of this compound with its targets involves the formation of coordination complexes. This occurs when the this compound molecule, acting as a ligand, donates a pair of electrons to a metal ion, forming a coordinate covalent bond . The resulting changes depend on the specific metal ion involved and the biological context, but can include alterations in the metal ion’s reactivity, solubility, and biological activity.

Biochemical Pathways

This compound is related to the Glyoxylate cycle, a variation of the tricarboxylic acid cycle, which is an anabolic pathway occurring in plants, bacteria, protists, and fungi . The Glyoxylate cycle centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates . .

Analyse Biochimique

Biochemical Properties

Glyoxime has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an uncompetitive inhibitor for the enzyme lysozyme, with a Ki value in the micromolar range . This suggests that this compound may have the ability to modulate the activity of certain enzymes, potentially influencing biochemical reactions within the cell .

Cellular Effects

Studies have shown that this compound can have significant effects on cellular processes. For example, it has been found to inhibit the activity of lysozyme, an enzyme involved in the immune response . This suggests that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interact with enzymes such as lysozyme, potentially influencing their activity . This could involve binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, studies have shown that at low concentrations, this compound can cause considerable inhibition of enzyme activity, but at high concentrations, it can lead to a decrease in the tertiary fold of the lysozyme . This suggests that this compound may have long-term effects on cellular function, potentially influencing the stability and degradation of certain proteins .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. For instance, it is known to interact with the enzyme lysozyme, suggesting a role in the immune response . Detailed information on the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, is currently lacking.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethanedial, dioxime can be synthesized through the reaction of glyoxal with hydroxylamine. The reaction typically occurs in an aqueous medium, where glyoxal reacts with hydroxylamine hydrochloride to form the dioxime. The reaction conditions often involve maintaining a slightly acidic to neutral pH to facilitate the formation of the oxime groups.

Industrial Production Methods

Industrial production of ethanedial, dioxime involves the large-scale reaction of glyoxal with hydroxylamine. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to obtain ethanedial, dioxime in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Ethanedial, dioxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: Reduction reactions can convert the oxime groups back to aldehyde groups.

Substitution: The oxime groups can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

Substitution Reagents: Various alkylating agents and acylating agents can be used for substitution reactions.

Major Products Formed

Oxidation Products: Nitriles, carboxylic acids.

Reduction Products: Aldehydes.

Substitution Products: Various substituted oximes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Glyoxal: The parent compound of ethanedial, dioxime, with aldehyde groups instead of oxime groups.

Dimethylglyoxime: A similar compound with methyl groups attached to the oxime groups.

Benzil dioxime: A derivative with phenyl groups attached to the oxime groups.

Uniqueness

Ethanedial, dioxime is unique due to its high chelating ability and stability. Compared to glyoxal, it has enhanced stability due to the presence of oxime groups. Dimethylthis compound and benzil dioxime have similar chelating properties but differ in their steric and electronic effects due to the presence of additional substituents.

Propriétés

Numéro CAS |

557-30-2 |

|---|---|

Formule moléculaire |

C2H4N2O2 |

Poids moléculaire |

88.07 g/mol |

Nom IUPAC |

(NZ)-N-[(2Z)-2-hydroxyiminoethylidene]hydroxylamine |

InChI |

InChI=1S/C2H4N2O2/c5-3-1-2-4-6/h1-2,5-6H/b3-1-,4-2- |

Clé InChI |

LJHFIVQEAFAURQ-CCAGOZQPSA-N |

SMILES |

C(=NO)C=NO |

SMILES isomérique |

C(=N\O)\C=N/O |

SMILES canonique |

C(=NO)C=NO |

Synonymes |

Ethanedial 1,2-Dioxime; _x000B_Ethanedial Dioxime; Glyoxal Dioxime; Ethanedione Dioxime; NSC 18263; Pik-off |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.